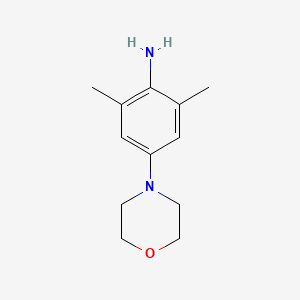
2,6-Dimethyl-4-morpholin-4-yl-phenylamine
Vue d'ensemble
Description
“2,6-Dimethyl-4-morpholin-4-yl-phenylamine” is a chemical compound with the molecular formula C12H18N2O . It is also known as 2,6-Dimethylmorpholine .
Molecular Structure Analysis
The molecular structure of “2,6-Dimethyl-4-morpholin-4-yl-phenylamine” can be represented by the formula C12H18N2O . The structure includes a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .Physical And Chemical Properties Analysis
“2,6-Dimethyl-4-morpholin-4-yl-phenylamine” is a white to off-white crystalline solid. Its molecular weight is 206.28 . The boiling point of a similar compound, 2,6-Dimethylmorpholine, is 419.8 K .Applications De Recherche Scientifique
Cancer Therapeutics
Metal complexes containing morpholin-4-yl groups have demonstrated potential as cancer therapeutic agents . These complexes exhibit promising anti-cancer activity and are actively investigated for their efficacy in treating various malignancies .
Pharmacological Activity
Morpholine derivatives, including DMMPA, possess significant pharmacological activity . Researchers have explored their effects on various biological processes, such as enzyme inhibition, receptor binding, and cellular signaling pathways. Understanding these interactions can lead to novel drug development .
Antiviral Properties
Given the structural features of DMMPA, it’s worth investigating its potential as an antiviral agent . Researchers could explore its ability to inhibit viral replication or interfere with viral entry mechanisms. Such studies may contribute to the development of new antiviral drugs .
Organic Synthesis
DMMPA can serve as a versatile building block in organic synthesis . Its unique structure allows for functionalization at both the morpholine and phenyl moieties. Researchers can exploit this reactivity to create novel compounds for various applications, including pharmaceuticals and materials science .
Photophysical Properties
Studying the photophysical properties of DMMPA is essential. Researchers can investigate its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics. Such insights are valuable for designing fluorescent probes, sensors, and optoelectronic materials .
Coordination Chemistry
DMMPA’s nitrogen atoms can act as ligands in coordination chemistry. Researchers can explore its coordination behavior with transition metals, lanthanides, or other metal ions. This knowledge contributes to designing new catalysts, luminescent materials, and molecular assemblies .
Mécanisme D'action
Target of Action
Related compounds have been shown to interact with enzymes such as adenosine kinase and thiol protease , which play crucial roles in cellular metabolism and protein degradation, respectively.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,6-Dimethyl-4-morpholin-4-yl-phenylamine . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with targets.
Propriétés
IUPAC Name |
2,6-dimethyl-4-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-7-11(8-10(2)12(9)13)14-3-5-15-6-4-14/h7-8H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHSCLAVOQZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-morpholin-4-yl-phenylamine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

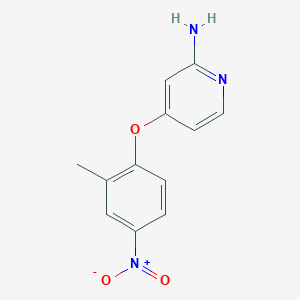
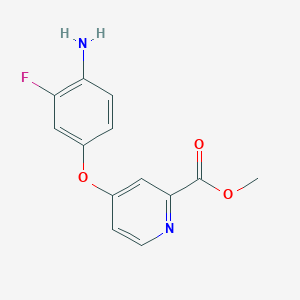
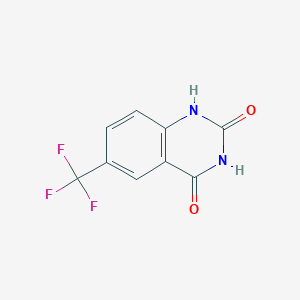



![(3-{[(Methylthio)carbonyl]amino}-1-adamantyl)acetic acid](/img/structure/B3159762.png)
![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3159767.png)
![3-Cyclohexyl-N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide](/img/structure/B3159770.png)
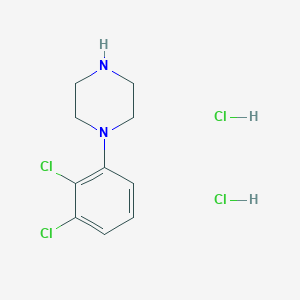
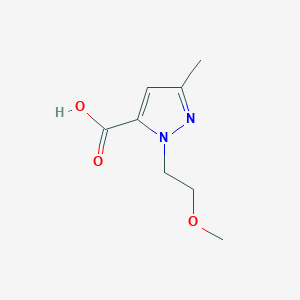
![ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3159804.png)
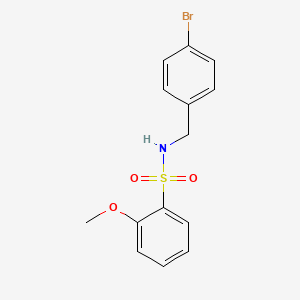
![{2-Benzyl-[2-methoxy-benzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride](/img/structure/B3159813.png)